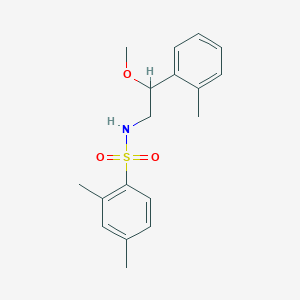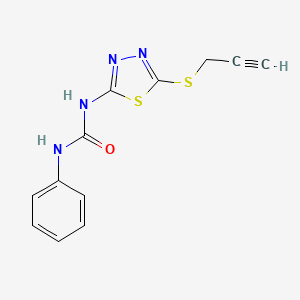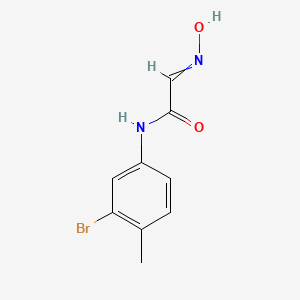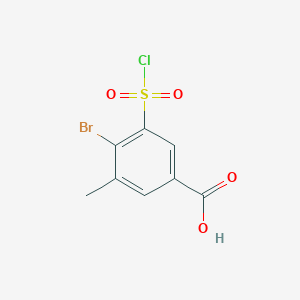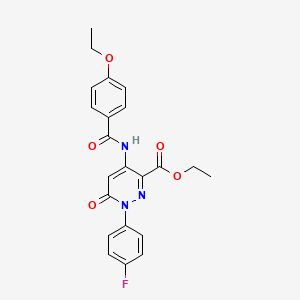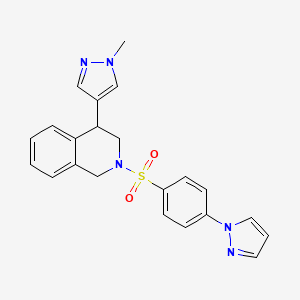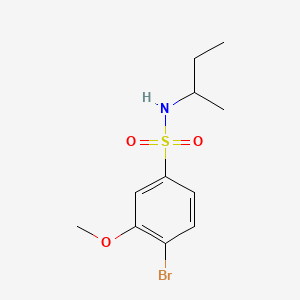![molecular formula C18H26N2O3S B2999668 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone CAS No. 478041-48-4](/img/structure/B2999668.png)
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone is a complex organic compound with the molecular formula C18H26N2O3S It is characterized by the presence of an azepane ring, a piperidine ring, and a phenylsulfonyl group
Méthodes De Préparation
The synthesis of 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
Formation of the Azepane Ring: The azepane ring is formed through additional cyclization reactions.
Final Assembly: The final compound is assembled by linking the azepane and piperidine rings through a methanone bridge.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Applications De Recherche Scientifique
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azepane and piperidine rings may contribute to the compound’s ability to cross biological membranes and reach intracellular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone can be compared with similar compounds such as:
1-Phenylsulfonylpyrrole: This compound also contains a phenylsulfonyl group but differs in its ring structure, leading to different chemical and biological properties.
1-Phenylsulfonylpiperidine:
1-Phenylsulfonylazepane: Contains the azepane ring but lacks the piperidine ring, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
azepan-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-12-6-1-2-7-13-19)16-10-14-20(15-11-16)24(22,23)17-8-4-3-5-9-17/h3-5,8-9,16H,1-2,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGHYBXTPZCJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)
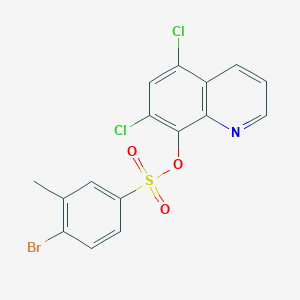
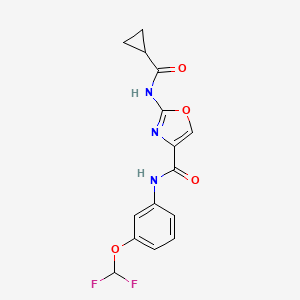
![6-Methoxy-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B2999593.png)
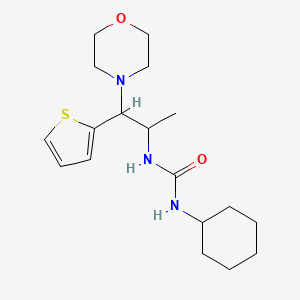
![3-tert-butyl-6-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2999595.png)
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one](/img/structure/B2999597.png)
